5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of fluorine atoms into the isoquinoline structure enhances its biological activity and physicochemical properties, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline typically involves the fluorination of isoquinoline derivatives. One common method includes the treatment of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K), resulting in a mixture of fluorinated products . Other synthetic routes may involve cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various fluorinated isoquinoline compounds .
Scientific Research Applications
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Industry: Utilized in the production of fine chemicals and as a component in liquid crystals.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The incorporation of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, leading to increased biological activity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-7-(trifluoromethyl)quinoline: Another fluorinated quinoline derivative with similar properties.
6,7-Difluoroquinoline: A related compound with two fluorine atoms at different positions.
5-Methoxy-7-fluoroquinoline: A derivative with a methoxy group replacing one of the fluorine atoms.
Uniqueness
5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its specific fluorination pattern and tetrahydroisoquinoline structure. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H9F4N |
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Molecular Weight |
219.18 g/mol |
IUPAC Name |
5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H9F4N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h3-4,15H,1-2,5H2 |
InChI Key |
LXWUEYKQVZSKKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)F |
Origin of Product |
United States |
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